2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone
CAS No.: 303146-72-7
Cat. No.: VC6417264
Molecular Formula: C23H26N2O
Molecular Weight: 346.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303146-72-7 |
|---|---|
| Molecular Formula | C23H26N2O |
| Molecular Weight | 346.474 |
| IUPAC Name | 2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
| Standard InChI | InChI=1S/C23H26N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-14H,15-17H2,1-3H3/b14-11+ |
| Standard InChI Key | CDDQOPVWPGXQSH-SDNWHVSQSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name, 2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one, reflects its hybrid architecture combining a dihydropyridazinone core with tert-butylbenzyl and styryl substituents. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆N₂O |
| Molecular Weight | 346.474 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3 |
| InChI Key | CDDQOPVWPGXQSH-SDNWHVSQSA-N |
The dihydropyridazinone ring (positions 4,5-dihydro-3(2H)-one) introduces partial saturation, potentially enhancing metabolic stability compared to fully aromatic analogs. The styryl group (C=CC₆H₅) at position 6 and tert-butylbenzyl moiety at position 2 contribute to hydrophobicity, influencing membrane permeability and target binding.
Synthesis and Optimization
General Pyridazinone Synthesis Strategies
While no published protocol explicitly details the synthesis of 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone, analogous pyridazinones are typically synthesized via cyclization reactions. For example, the patent EP0169375B1 describes a method for 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone (TDCP) using tert-butylhydrazine and mucochloric acid in aromatic or halogenated solvents . This one-step cyclization achieves yields up to 87% by optimizing solvent systems (e.g., benzene, dichloromethane) and acid catalysts (e.g., acetic acid) .
Hypothetical Pathway for the Target Compound
-
Core Formation: Reacting a tert-butylbenzyl-hydrazine derivative with a styryl-containing mucochloric acid analog could yield the dihydropyridazinone backbone.
-
Solvent Selection: Non-polar solvents (toluene, dichloromethane) may enhance cyclization efficiency, as seen in TDCP synthesis .
-
Catalysis: Acidic conditions (e.g., acetic acid) facilitate imine formation and ring closure, critical for achieving high regioselectivity .
Challenges include steric hindrance from the tert-butyl group and managing the reactivity of the styryl double bond during cyclization.
Biological Activity and Applications
Anticancer and Anti-Inflammatory Prospects
Structurally related compounds demonstrate tyrosine kinase inhibition and COX-2 suppression, implicating potential anticancer and anti-inflammatory applications. The styryl group’s ability to intercalate DNA or inhibit kinase ATP-binding pockets warrants further investigation.
Research Gaps and Future Directions
Priority Areas
-
Synthetic Optimization: Developing a scalable, high-yield route using green chemistry principles (e.g., microwave-assisted synthesis).
-
Target Validation: Screening against MAO-B, kinases, and inflammatory mediators to identify primary therapeutic avenues.
-
ADMET Studies: Evaluating pharmacokinetics, including blood-brain barrier penetration for neurological applications.
Collaborative Opportunities
Partnerships with academic institutions could accelerate mechanistic studies, while industry collaborations may facilitate preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume